Conformational Preference: (2R,4R) vs (2S,4S) 4-Methylproline in Aqueous Solution
In aqueous solution, (2R,4R)-4-methylproline (4R-MePro) and (2S,4S)-4-methylproline (4S-MePro) exhibit opposite puckering preferences for the polyproline II (PPII) conformation. 4S-MePro shows a strong preference for the up-puckered PPII structure, whereas 4R-MePro favors the down-puckered PPII structure. This contrasts with unsubstituted proline, where both puckered states are nearly equally populated. This conformational divergence directly impacts peptide secondary structure stability when incorporated into collagen-like triple helices [1].
| Evidence Dimension | Conformational population of PPII puckering states in water |
|---|---|
| Target Compound Data | Predominant down-puckered PPII structure |
| Comparator Or Baseline | (2S,4S)-4-methylproline: Predominant up-puckered PPII structure; Proline: Nearly equal populations of up- and down-puckered states |
| Quantified Difference | Qualitative inversion of puckering preference; proline shows no clear preference |
| Conditions | Computational modeling at M06-2X/cc-pVTZ//M06-2X/6-31+G(d) level with implicit SMD water solvation; validated by CD and NMR experiments |
Why This Matters
Selection of the correct 4-methylproline diastereomer is critical for achieving desired peptide backbone geometry and stability in structure-based drug design and biomaterials engineering.
- [1] Kang YK, et al. Conformational preference and cis-trans isomerization of 4-methylproline residues. Biopolymers. 2011;95(1):51-61. View Source
